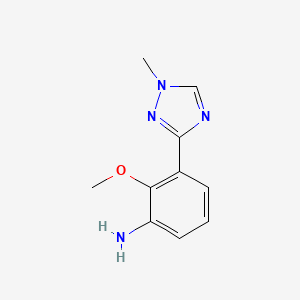

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAZRZSVFOMYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=C(C(=CC=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609394-10-6 | |

| Record name | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS 1609394-10-6 properties

An In-depth Technical Guide to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6)

Introduction

This compound, registered under CAS Number 1609394-10-6, is a highly functionalized aromatic amine of significant interest in modern medicinal chemistry. Its molecular architecture, featuring a strategically substituted aniline ring coupled with a 1-methyl-1,2,4-triazole moiety, positions it as a valuable building block in the synthesis of complex therapeutic agents.

This compound has gained prominence primarily as a key intermediate in the manufacture of Deucravacitinib, an innovative, selective tyrosine kinase 2 (TYK2) inhibitor used in the treatment of autoimmune diseases such as psoriasis.[1][2] The unique combination of a methoxy group, a reactive aniline functional group, and a biologically active triazole ring makes this molecule a versatile scaffold for drug discovery and development.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Chapter 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its effective use in research and development.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1609394-10-6[5] |

| IUPAC Name | This compound[6] |

| Molecular Formula | C₁₀H₁₂N₄O[3][5][7] |

| Molecular Weight | 204.23 g/mol [2][6] |

| Synonyms | Benzenamine, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)-; Deucravacitinib Impurity 10; BMS-986165 Related Compound 3[3][8] |

| InChI Key | FIAZRZSVFOMYSD-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

Note: Many physical properties for this compound are not widely published in peer-reviewed literature and are often based on computational predictions from chemical suppliers. Experimental verification is recommended.

| Property | Value | Source |

| Appearance | Light orange to brown solid/powder | [2][9] |

| Boiling Point (Predicted) | 437.6 ± 55.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 3.45 ± 0.10 | [2] |

| LogP (Predicted) | 0.58 | [2] |

| Solubility | Slightly soluble in DMSO | [2] |

Chapter 2: Synthesis and Mechanistic Insights

The efficient synthesis of this compound is critical for its application as a pharmaceutical intermediate. While various routes exist, a common and scalable method involves the catalytic hydrogenation of its corresponding nitro precursor.[7][10] The development of cost-effective and high-yield synthetic pathways remains an active area of research, underscoring the compound's industrial importance.[1]

Recommended Laboratory Synthesis Protocol: Catalytic Hydrogenation

This protocol details the reduction of a nitro-aniline precursor to the target amine using a palladium on carbon (Pd/C) catalyst. The methodology is adapted from established procedures.[7][10]

Expertise & Causality:

-

Catalyst Choice: 10% Palladium on carbon is a standard, highly efficient, and robust catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity under moderate conditions, minimizing side reactions.

-

Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is compatible with the catalytic hydrogenation process.

-

Hydrogen Pressure: A pressure of 41-46 psi is sufficient to drive the reaction to completion efficiently without requiring specialized high-pressure equipment.

-

Temperature Control: The initial aging at 20°C followed by heating to 45°C allows for controlled initiation of the exothermic reaction, ensuring safety and preventing byproduct formation.

-

Workup & Purification: The brine wash is a critical step. It enhances the precipitation of the organic product by increasing the polarity of the aqueous phase (salting out effect) and helps remove residual water-soluble impurities.

Step-by-Step Protocol:

-

Reactor Preparation: Charge a high-pressure reactor with the nitro precursor (e.g., 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole, referred to as "Compound 6" in the source) (1.0 kg) and methanol (8.0 L).

-

Inerting: Flush the reactor thoroughly with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add sodium bicarbonate (0.6 kg) followed by 10% Pd/C (50% wet, 0.02 kg).

-

Hydrogenation: Pressurize the reactor with hydrogen to 41-46 psi.

-

Reaction Execution: Age the reaction mixture at 20°C for 6 hours, then heat to 45°C and maintain until reaction completion is confirmed (e.g., by HPLC or TLC analysis).

-

Catalyst Removal: Depressurize the reactor and flush with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. Wash the filter cake with additional methanol (5.0 L) to ensure complete recovery of the product.

-

Solvent Exchange & Precipitation: Combine the filtrates and distill under vacuum to a total volume of approximately 2.5 L. Add water (10.0 L) and continue distillation until the volume is again ~2.5 L.

-

Crystallization: Heat the crude mixture to 70°C. Add a 25 wt% brine solution (9.0 kg) and agitate the resulting slurry at 70°C for 6 hours.

-

Isolation: Cool the mixture to 0°C and age for an additional 6 hours to maximize crystallization. Isolate the product by filtration.

-

Washing and Drying: Wash the filter cake with pre-cooled (0°C) 25 wt% brine (2.0 kg). Dry the product under vacuum at 45°C to yield this compound.

Chapter 3: Applications in Drug Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Deucravacitinib.[2][11] Its structure is incorporated into the core of the final drug molecule. Additionally, its structural motifs are relevant to other areas of medicinal chemistry.

-

Deucravacitinib Synthesis: It serves as the aniline-bearing fragment that is coupled with other heterocyclic components to construct the final, complex structure of the TYK2 inhibitor.

-

Cytokine Modulators: The compound is used in the preparation of pyridazine derivatives, which have been investigated as modulators of heterodimeric cytokines, indicating its utility in developing treatments for inflammatory and autoimmune diseases.[10][12]

-

Scaffold for Medicinal Chemistry: The combination of a hydrogen-bond-donating amine, a hydrogen-bond-accepting methoxy group, and a metabolically stable, polar triazole ring makes it an attractive scaffold for generating libraries of new chemical entities for drug discovery.[3]

Chapter 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from aggregated Safety Data Sheet (SDS) sources.[5][13]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |

Safe Handling Procedures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area with appropriate exhaust ventilation. Ensure safety showers and eyewash stations are accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side-shields.[13]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[13]

-

Skin and Body Protection: Wear impervious clothing.[13]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a suitable respirator.[13]

-

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[13]

Storage Recommendations:

-

Conditions: Keep the container tightly sealed in a dry, dark place.

-

Temperature: Store at 2-8°C for long-term stability.[2]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its well-defined synthesis, coupled with its strategic importance in the construction of drugs like Deucravacitinib, solidifies its value to the pharmaceutical and medicinal chemistry communities. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is paramount for any researcher or scientist intending to utilize this versatile molecule.

References

- 1. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]

- 2. Novasol - China CAS 1609394-10-6 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]

- 3. CAS 1609394-10-6: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3… [cymitquimica.com]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H12N4O | CID 90135673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apicule.com [apicule.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. kmpharma.in [kmpharma.in]

- 9. haihangchem.com [haihangchem.com]

- 10. This compound | 1609394-10-6 [chemicalbook.com]

- 11. This compound-Sichuan Taienkang Pharmaceutical Co., Ltd. [en.taienkangpharma.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. file.leyan.com [file.leyan.com]

A Comprehensive Physicochemical Profile of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A Key Intermediate in Deucravacitinib Synthesis

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No: 1609394-10-6), a critical intermediate in the synthesis of Deucravacitinib, a novel, oral, selective tyrosine kinase 2 (TYK2) inhibitor.[1] Understanding the fundamental characteristics of this molecule is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document consolidates available experimental and predicted data, outlines detailed protocols for its characterization, and provides insights into its chemical behavior, thereby serving as a vital resource for researchers and developers in the pharmaceutical industry.

Introduction and Molecular Overview

This compound is a complex organic molecule featuring a substituted aniline core, which is crucial for its subsequent coupling reactions in the synthesis of Deucravacitinib.[2][3] Its structure incorporates a methoxy group, an aniline moiety, and a methyl-substituted triazole ring, each contributing to its overall physicochemical profile, including solubility, basicity, and lipophilicity.[4] The presence of these functional groups dictates its reactivity and potential for hydrogen bonding, which in turn influences its behavior in various solvent systems and its interaction with biological targets.[4]

The strategic importance of this compound lies in its role as a cornerstone building block for Deucravacitinib, a therapeutic agent approved for the treatment of moderate-to-severe plaque psoriasis.[1] A thorough understanding of its properties is therefore not just an academic exercise but a practical necessity for efficient and scalable pharmaceutical manufacturing.

Core Physicochemical Properties

A summary of the key physicochemical identifiers and properties of this compound is presented below. This table combines experimentally observed data with predicted values where experimental data is not publicly available.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Benzenamine, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)-; 2-Methoxy-3-(1-methyl-1H-[2][6]triazol-3-yl)-phenylamine | [7] |

| CAS Number | 1609394-10-6 | [2] |

| Molecular Formula | C₁₀H₁₂N₄O | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| Appearance | Off-white to light orange or brown solid | [2][8] |

| Melting Point | 229-232 °C | [2] |

| pKa (Predicted) | 3.45 ± 0.10 | [9][10] |

| logP (Predicted) | 0.58 | [10] |

| Solubility | Slightly soluble in DMSO | [9] |

| Storage | 2-8°C, protect from light, keep sealed in a dry place | [9] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that is critical for the overall manufacturing of Deucravacitinib.[6][11] A common synthetic route involves the catalytic reduction of a nitro-group precursor.

A representative synthesis involves the hydrogenation of 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole. This reaction is typically carried out in a high-pressure reactor using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol.[11] Sodium bicarbonate is often added as a base.[11] The reaction is monitored until completion, after which the catalyst is filtered off. The product is then isolated through a series of distillation, precipitation, and filtration steps, often involving the use of water and brine to facilitate crystallization and purification.[11] A reported yield for this process is approximately 88% with high purity (99 AP).[11]

The choice of a Pd/C catalyst is standard for nitro group reductions due to its high efficiency and selectivity. The process described is a robust method suitable for large-scale production, a critical consideration for a key intermediate of a commercial drug.[11]

Spectroscopic and Chromatographic Characterization

While specific, authenticated spectra for this compound are not widely published in peer-reviewed literature, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[12] Based on the molecular structure, the following spectroscopic features can be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons on the triazole ring, the triazole proton, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the aniline ring.

-

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the N-methyl carbon, and the carbons of the triazole ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching within the aromatic and triazole rings, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 204.23 g/mol .[2]

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound, rigorous physicochemical characterization is essential. The following section outlines standard, field-proven protocols for determining key parameters.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the solubility and absorption of a molecule. The predicted pKa of 3.45 suggests the aniline moiety is weakly basic.[9][10]

Principle: This method involves the gradual titration of a solution of the compound with a standardized acid or base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 0.01 M in a suitable co-solvent like DMSO/water if aqueous solubility is low).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration:

-

Place a known volume of the analyte solution in a thermostated vessel (e.g., at 25 °C).

-

Begin stirring the solution and record the initial pH.

-

Add small, precise increments of the titrant (strong acid for a basic analyte).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the first derivative of the titration curve.

-

The pH at the half-equivalence point corresponds to the pKa of the compound.

-

Determination of logP via Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The predicted logP is 0.58.[10]

Principle: The shake-flask method involves partitioning the compound between two immiscible phases, typically n-octanol and water. The logP is calculated from the ratio of the compound's concentration in each phase at equilibrium.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning:

-

Prepare a stock solution of the analyte in one of the phases (e.g., n-octanol).

-

Add a known volume of the stock solution to a mixture of the two phases in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning (e.g., 1-2 hours).

-

Allow the phases to separate completely.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Aqueous Solubility Profile Determination

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The compound is reported to be slightly soluble in DMSO.[9] A full aqueous solubility profile across a physiologically relevant pH range is crucial.

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a buffered aqueous solution at a specific pH, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration:

-

Add an excess amount of the solid compound to each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Filter the samples through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Dilute the filtrate as necessary for analysis.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

-

Profile Generation: Plot the determined solubility against the pH of the respective buffers to generate the aqueous solubility profile.

Implications for Drug Development

The physicochemical properties of this compound have direct and significant implications for the development of Deucravacitinib:

-

Process Chemistry: The solubility and stability of this intermediate in various solvents will dictate the choice of reaction media, purification methods, and crystallization conditions. Its melting point provides a key specification for identity and purity.[2]

-

Formulation: While this is an intermediate, understanding its properties can inform potential challenges that may carry over to the final API. For instance, a low aqueous solubility of an intermediate might necessitate specific purification strategies to avoid precipitation issues.

-

Analytical Method Development: Knowledge of its pKa and chromophores is essential for developing robust analytical methods, such as HPLC, for purity testing and quantification.[9]

Conclusion

This compound is a molecule of significant pharmaceutical interest due to its role as a key intermediate in the synthesis of Deucravacitinib. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. The outlined experimental protocols offer a robust framework for its characterization, ensuring that researchers and drug development professionals have the necessary information to optimize its synthesis, control its quality, and ultimately contribute to the efficient and reliable production of a vital therapeutic agent. Further experimental validation of the predicted properties and detailed spectroscopic analysis will continue to enhance our understanding of this important compound.

References

- 1. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS No. 1609394-10-6, Deucravacitinib intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]

- 4. CAS 1609394-10-6: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3… [cymitquimica.com]

- 5. This compound | C10H12N4O | CID 90135673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]

- 7. apicule.com [apicule.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound CAS#: 1609394-10-6 [m.chemicalbook.com]

- 10. Novasol - China CAS 1609394-10-6 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 1609394-10-6|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Guide to the Spectral Analysis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with the CAS Number 1609394-10-6, is a pivotal intermediate in the synthesis of Deucravacitinib, an innovative oral, selective tyrosine kinase 2 (TYK2) inhibitor.[1][2] The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the spectral data for this compound, offering insights into the rationale behind the spectral characteristics and the experimental methodologies for their acquisition.

Chemical Structure and Physicochemical Properties

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₁₀H₁₂N₄O[3]

-

Molecular Weight: 204.23 g/mol [3]

-

Appearance: Light orange to brown solid[4]

| Property | Value | Source |

| CAS Number | 1609394-10-6 | [3] |

| Molecular Formula | C₁₀H₁₂N₄O | [3] |

| Molecular Weight | 204.23 g/mol | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule. The authentic spectral data for this compound has been made available in the supporting information of a publication by researchers at Bristol-Myers Squibb in the journal Organic Process Research & Development.

¹H NMR (Proton NMR) Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 - 8.1 | s | 1H | H on triazole ring | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield shift. |

| ~6.8 - 7.2 | m | 3H | Ar-H | The protons on the aniline ring will appear in the aromatic region, with their shifts influenced by the electron-donating methoxy and amino groups, and the electron-withdrawing triazole group. |

| ~4.5 - 5.5 | br s | 2H | -NH₂ | The protons of the primary amine are typically broad and their chemical shift is concentration and solvent dependent. |

| ~3.9 | s | 3H | -OCH₃ | The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a singlet in this region. |

| ~3.8 | s | 3H | N-CH₃ | The protons of the methyl group on the triazole ring will appear as a singlet. |

¹³C NMR (Carbon-13 NMR) Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C on triazole ring (adjacent to N) | Carbons in heterocyclic rings appear at characteristic downfield shifts. |

| ~150 | C-O (aromatic) | The carbon attached to the electron-donating methoxy group is deshielded. |

| ~145 | C-NH₂ (aromatic) | The carbon bearing the amino group is also significantly influenced by its electron-donating nature. |

| ~110 - 130 | Ar-C & Ar-CH | The remaining aromatic carbons will resonate in this range. |

| ~55 - 60 | -OCH₃ | The carbon of the methoxy group is deshielded by the oxygen atom. |

| ~35 - 40 | N-CH₃ | The carbon of the N-methyl group on the triazole. |

Experimental Protocol for NMR Data Acquisition

Rationale for Experimental Choices: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of this type of compound, chosen for their ability to dissolve the analyte and their distinct solvent peaks that do not interfere with the signals of interest. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the internal standard (TMS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 204.23, corresponding to the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, allowing for the determination of the elemental composition (C₁₀H₁₂N₄O).

-

Key Fragmentation Patterns: The fragmentation of 1,2,4-triazole derivatives can be complex. Common fragmentation pathways may involve the loss of small stable molecules such as N₂, HCN, or CH₃CN from the triazole ring. The aniline and methoxy groups will also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Experimental Protocol for MS Data Acquisition

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically produces a strong molecular ion peak with minimal fragmentation. Atmospheric pressure chemical ionization (APCI) is an alternative if ESI proves inefficient.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system. Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve optimal ionization.

-

Mass Analysis: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3250 | N-H (amine) | Stretching (asymmetric and symmetric for -NH₂) |

| 3050 - 3000 | C-H (aromatic) | Stretching |

| 2950 - 2850 | C-H (aliphatic) | Stretching (-CH₃) |

| 1620 - 1580 | N-H (amine) | Bending (scissoring) |

| 1600 - 1450 | C=C (aromatic) | Ring stretching |

| 1250 - 1020 | C-O (ether) | Stretching |

| 1335 - 1250 | C-N (aromatic amine) | Stretching |

Experimental Protocol for IR Data Acquisition

Rationale for Experimental Choices: For a solid sample, the attenuated total reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

Step-by-Step Methodology (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

-

Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Key Relationships

Structural Connectivity

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectral characterization of the target compound.

Conclusion

The comprehensive spectral analysis of this compound using NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation and quality control. A thorough understanding of its spectral characteristics is indispensable for researchers and professionals involved in the synthesis and development of Deucravacitinib and related pharmaceutical compounds. This guide serves as a technical resource to facilitate these critical analytical processes.

References

The Ascendant Therapeutic Potential of Substituted Aniline Triazole Derivatives: A Technical Guide

Foreword: The Imperative for Novel Heterocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic indices remains a paramount objective. Heterocyclic compounds, particularly those containing nitrogen, have historically formed the bedrock of many successful pharmaceuticals. Among these, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" owing to its unique physicochemical properties, metabolic stability, and its capacity for diverse biological interactions.[1] This guide delves into a specific, yet remarkably versatile, class of these compounds: substituted aniline triazole derivatives. The fusion of the aniline moiety with the triazole ring creates a unique pharmacophore with a broad spectrum of biological activities, ranging from antimicrobial to anticancer and beyond. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising derivatives.

I. The Architectural Blueprint: Synthesis of Substituted Aniline Triazole Derivatives

The synthetic route to substituted aniline triazole derivatives is a multi-step process that allows for considerable variation in the substitution patterns on both the aniline and triazole rings. This flexibility is crucial for fine-tuning the biological activity of the final compounds. A common and effective synthetic strategy is outlined below.

Core Synthetic Workflow

A prevalent method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives involves a series of well-established organic reactions.[2] The general workflow can be visualized as follows:

Caption: General synthetic workflow for substituted aniline triazole derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol details the synthesis of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine, a compound that has demonstrated significant anticancer activity.[2]

Step 1: Synthesis of N-(4-chlorophenyl)-4-chlorobenzamide (Amide Intermediate)

-

To a solution of 4-chloroaniline (10 mmol) and 4-chlorobenzoic acid (10 mmol) in dry dimethylformamide (DMF, 50 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 12 mmol) and 4-dimethylaminopyridine (DMAP, 1 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the amide intermediate.

Step 2: Synthesis of N-(4-chlorophenyl)-4-chlorobenzothioamide (Thioamide Intermediate)

-

To a solution of the amide intermediate (8 mmol) in dry toluene (60 mL), add Lawesson's reagent (4 mmol).

-

Reflux the reaction mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 3: Synthesis of N'-(amino(4-chlorophenyl)methylidene)-4-chlorobenzohydrazide (Hydrazide Intermediate)

-

To a solution of the thioamide intermediate (6 mmol) in ethanol (50 mL), add hydrazine hydrate (30 mmol).

-

Heat the reaction mixture at 80°C for 6 hours.

-

Cool the mixture to room temperature and pour it into ice-cold water (150 mL).

-

Collect the precipitate by filtration, wash with water, and dry to obtain the hydrazide intermediate.

Step 4: Synthesis of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (Final Product)

-

To a solution of the hydrazide intermediate (5 mmol) in water (50 mL), add sodium bicarbonate (15 mmol).

-

Cool the mixture to -5°C in an ice-salt bath.

-

Slowly add a solution of cyanogen bromide (6 mmol) in water (10 mL) while maintaining the temperature below 0°C.

-

Stir the reaction mixture at this temperature for 2 hours and then at room temperature for an additional 4 hours.

-

Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure substituted aniline triazole derivative.

II. A Spectrum of Biological Hostilities: Diverse Activities of Aniline Triazole Derivatives

Substituted aniline triazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

A. Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Substituted aniline triazoles have shown significant promise in this area.

Mechanism of Action: The primary antifungal mechanism of azole compounds, including triazoles, is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] By binding to the heme iron in the active site of CYP51, these compounds disrupt the fungal cell membrane integrity, leading to growth inhibition and cell death. The antibacterial mechanism is believed to involve the inhibition of essential bacterial enzymes, though this is an area of ongoing investigation.[3]

Caption: Antifungal mechanism of aniline triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR): The antimicrobial and antifungal activity of aniline triazole derivatives is significantly influenced by the nature and position of substituents on the aniline and other aromatic rings.

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (NO2), on the phenyl rings often enhances antimicrobial activity.[4][5]

-

Electron-donating groups: Conversely, electron-donating groups like methoxy (-OCH3) or methyl (-CH3) can either increase or decrease activity depending on their position.[5][6] For instance, a methoxy-substituted aniline triazole derivative showed high activity against Staphylococcus aureus and Escherichia coli.[6]

-

Positional Isomerism: The position of the substituent on the aniline ring plays a crucial role. For example, para-substituted compounds have often been found to be more active than their ortho- or meta-isomers.[4]

Quantitative Data Summary: Antimicrobial and Antifungal Activity

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| 4c | 4-OH on benzylidene | S. aureus | 16 | [4] |

| 4c | 4-OH on benzylidene | B. subtilis | 20 | [4] |

| 4e | 4-Br on benzylidene | E. coli | 25 | [4] |

| 4e | 4-Br on benzylidene | S. typhi | 31 | [4] |

| 4e | 4-Br on benzylidene | C. albicans | 24 | [4] |

| 4e | 4-Br on benzylidene | A. niger | 32 | [4] |

| 11b | 4-MeO on aniline | S. aureus | Not specified, but highest activity | [6] |

| 11b | 4-MeO on aniline | E. coli | Not specified, but highest activity | [6] |

B. Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Substituted aniline triazoles have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[2][7][8]

Mechanism of Action: The anticancer mechanisms of aniline triazole derivatives are multifaceted and can include:

-

Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the collapse of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels.[9]

-

Cell Cycle Arrest: Aniline triazole derivatives can arrest the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[9]

-

Enzyme Inhibition: Some derivatives may act as inhibitors of key enzymes involved in cancer progression, such as aromatase or tyrosine kinases.[10][11]

Caption: Diverse anticancer mechanisms of aniline triazole compounds.

Structure-Activity Relationship (SAR):

-

Halogen Substitution: Similar to antimicrobial activity, the presence of halogens, particularly chlorine, on the phenyl rings is often associated with potent anticancer activity.[2]

-

Bis-substituted Derivatives: Compounds with substitutions on both the 4- and 5-positions of the triazole ring, especially with substituted phenyl groups, have shown significant cytotoxicity.[2]

-

Lipophilicity: A balanced lipophilicity is crucial for cell membrane permeability. The introduction of aromatic groups can modulate this property to enhance cellular uptake.[2]

Quantitative Data Summary: Anticancer Activity

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | 4,5-bis(4-chlorophenyl) | A549 (Lung) | 1.09 | [2] |

| 4c | 4,5-bis(4-chlorophenyl) | NCI-H460 (Lung) | 2.01 | [2] |

| 4c | 4,5-bis(4-chlorophenyl) | NCI-H23 (Lung) | 3.28 | [2] |

| 7d | 1,3-bis(2,4-dichlorophenyl) | Hela (Cervical) | <12 | [8][10] |

| 10a | 1,4-diphenyl | MCF-7 (Breast) | 6.43 | [8][10] |

| 10a | 1,4-diphenyl | Hela (Cervical) | 5.6 | [8][10] |

C. Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains underscores the need for new antitubercular agents. Aniline triazole derivatives have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.[12][13][14][15]

Mechanism of Action: While the exact mechanism is still under investigation, it is hypothesized that these compounds may inhibit essential mycobacterial enzymes, such as those involved in cell wall biosynthesis.[14] Some triazole derivatives have been shown to target DprE1, an enzyme crucial for the synthesis of a key cell wall component.[13]

Structure-Activity Relationship (SAR):

-

Hybrid Molecules: The combination of the 1,2,4-triazole scaffold with other pharmacophores, such as pyridine, has been shown to potentiate antitubercular activity.[12]

-

Substituent Effects: The nature of the substituents on the triazole ring and any attached aromatic systems significantly impacts activity. For instance, the replacement of a morpholine group with a substituted aniline can influence the minimum inhibitory concentration (MIC).[12]

III. Methodologies for Biological Evaluation: A Practical Guide

The assessment of the biological activity of newly synthesized substituted aniline triazole derivatives requires robust and reproducible in vitro assays.

A. Antimicrobial Susceptibility Testing

1. Disc Diffusion Method This method provides a qualitative assessment of antimicrobial activity.[16]

-

Protocol:

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the inoculum on the surface of an agar plate.

-

Place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

-

2. Broth Dilution Method (for Minimum Inhibitory Concentration - MIC) This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

-

Protocol:

-

Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under suitable conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[17][18][19]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted aniline triazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

IV. Future Perspectives and Conclusion

Substituted aniline triazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The ability to readily modify their structure allows for the systematic exploration of structure-activity relationships and the optimization of their therapeutic properties. Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for their antimicrobial, antifungal, and anticancer effects.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Approaches: Investigating the potential of these derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

-

Molecular Docking and Computational Studies: Utilizing in silico methods to guide the rational design of new derivatives with improved potency and selectivity.[20][21]

V. References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from --INVALID-LINK--

-

Al-Amiery, A. A., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389.

-

Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy.

-

Patil, B. S., et al. (2025). Synthesis and Antimicrobial Activity of Some[6][17][20]-Triazole Derivatives. Journal of Chemistry.

-

BenchChem. (2025). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. BenchChem.

-

Bektaş, H., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438.

-

Singh, P., et al. (n.d.). Design, Synthesis, Characterization and Antitubercular Screening of some New 1,2,4-Triazoles Derived from Isonicotinic Acid Hydrazides. ResearchGate.

-

Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][17][20]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55, 1450.

-

Kumar, K., et al. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

-

Oh, T., et al. (2015). Antitubercular Activities of the Novel Synthesized 1,2,4-Triazole Derivatives. ResearchGate.

-

S.J., S., et al. (n.d.). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology.

-

Rahman, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84.

-

Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. (2024). Heliyon, 10(7), e28701.

-

Sharma, D., & Narasimhan, B. (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles.

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841–849.

-

Al-Masoudi, W. A. M., et al. (2024). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. ResearchGate.

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). Scientific Reports, 12(1), 19358.

-

Palase, A. C., et al. (2022). Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. International Journal of Creative Research Thoughts.

-

Al-Abdullah, E. S., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6296.

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.

-

Advances in synthetic approach to and antifungal activity of triazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 668–677.

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules, 25(22), 5336.

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2010). Molecules, 15(4), 2427–2438.

-

Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). Scientific Reports, 9(1), 9923.

-

Gholami, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate.

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Current Pharmaceutical Biotechnology, 21(14), 1547–1557.

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 791273.

-

1,2,4-Triazoles as Important Antibacterial Agents. (2017). Current Organic Chemistry, 21(24), 2483–2504.

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2025). Mini-Reviews in Medicinal Chemistry.

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(3), 108–114.

-

Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate.

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(10), 1475.

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES.

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(19), 6934.

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2023). Molecules, 28(10), 4068.

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Anti-Cancer Agents in Medicinal Chemistry.

-

BenchChem. (2025). Mechanism of action of 1,2,4-triazole-based compounds. BenchChem.

-

Hossain, G. M. G., et al. (2025). Synthesis and Antimicrobial Screening of Three Triazole Derivatives. ResearchGate.

-

Venkatarao, V., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Trade Science Inc.

-

Sharma, D., & Narasimhan, B. (2015). Antimicrobial Screening of Some Newly Synthesized Triazoles.

-

Structure–activity relationships for the antibacterial, antifungal, and antioxidant screenings of the synthesized triazoles (9a‐9l). (n.d.). ResearchGate.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. scielo.br [scielo.br]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in the Commercial Synthesis of Deucravacitinib

Authored by: Gemini, Senior Application Scientist

Abstract

Deucravacitinib (BMS-986165) represents a paradigm shift in the treatment of immune-mediated diseases, being the first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Its unique mechanism, which involves binding to the regulatory pseudokinase (JH2) domain, confers high selectivity and a favorable safety profile compared to traditional pan-Janus kinase (JAK) inhibitors.[3][4][5] Central to the molecular architecture and therapeutic activity of Deucravacitinib is the 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline fragment. This guide provides an in-depth analysis of the synthesis of this key intermediate and its strategic incorporation into the final active pharmaceutical ingredient (API), focusing on the process chemistry innovations that enabled its large-scale commercial production.

Introduction: Deucravacitinib and its Novel Mechanism of Action

Deucravacitinib is a targeted therapeutic approved for adults with moderate-to-severe plaque psoriasis, with ongoing investigations into its efficacy for a range of other autoimmune conditions, including psoriatic arthritis, lupus, and inflammatory bowel disease.[6][7][8][9][10] The molecule's ingenuity lies in its allosteric inhibition of TYK2. By binding to the regulatory JH2 domain, Deucravacitinib locks the kinase in an inactive conformation, thereby blocking the signaling of key proinflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs).[4][11] This targeted approach avoids the broader immunosuppressive effects associated with inhibiting the highly conserved ATP-binding active site of the JAK family.[5]

A critical design feature of Deucravacitinib is the strategic incorporation of a deuterated N-methyl amide group. This modification effectively blocks a key metabolic N-demethylation pathway, which would otherwise produce a primary amide metabolite with reduced selectivity.[6][8][9] The successful and cost-effective synthesis of such a complex molecule hinges on the efficient construction of its core building blocks.

Caption: Allosteric inhibition of TYK2 by Deucravacitinib.

The Benzene-Triazole Core: this compound

The chemical entity this compound (CAS: 1609394-10-6) constitutes the foundational benzene-triazole scaffold of Deucravacitinib.[12][13] This fragment is not merely a structural linker; its specific arrangement of the methoxy, aniline, and N-methyl-triazole groups is hypothesized to be critical for the precise docking within the TYK2 JH2 regulatory domain, contributing significantly to the molecule's potency and selectivity. The development of a robust, scalable, and high-purity synthesis for this intermediate was a cornerstone of the commercial process for Deucravacitinib.[14][15]

Caption: Structural deconstruction of Deucravacitinib.

Commercial Synthesis of the Aniline Intermediate

The second-generation commercial synthesis route was engineered to overcome challenges of regioselectivity, safety, and cost. A key achievement was the development of a novel cyclocondensation method that provides the desired N-1 methylated 1,2,4-triazole with excellent regiocontrol, avoiding the formation of difficult-to-separate isomers.[6][8][14] The general pathway involves the construction of a nitrated precursor followed by a final reduction.

Synthetic Pathway Overview

The synthesis begins with commercially available starting materials and proceeds through a nitrated triazole intermediate. The final, critical step is the reduction of the nitro group to form the target aniline.

Caption: Commercial synthetic route to the key aniline intermediate.

Experimental Protocol: Catalytic Hydrogenation of the Nitro-Triazole Intermediate

This protocol describes the final step in the synthesis of the aniline intermediate, based on the process developed by Bristol-Myers Squibb.[6][12][16] The reduction of the aromatic nitro group is achieved through catalytic hydrogenation.

Materials & Reagents:

-

3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Nitro Intermediate)

-

Methanol (MeOH)

-

Sodium Bicarbonate (NaHCO₃)

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

Procedure:

-

Reactor Preparation: A high-pressure reactor is thoroughly flushed with nitrogen to ensure an inert atmosphere.

-

Charging Reagents: Methanol (approx. 8.0 L/kg of substrate) and the nitro-triazole intermediate (1.0 kg) are charged into the reactor.

-

Catalyst and Base Addition: With rigorous exclusion of oxygen, sodium bicarbonate (approx. 0.6 kg/kg , 2.0 equiv.) and the wet 10% Pd/C catalyst (approx. 0.02 kg/kg ) are added. The base is crucial for neutralizing any acidic byproducts and maintaining optimal catalyst activity.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 41-46 psi. The reaction mixture is agitated at 20 °C for approximately 6 hours.

-

Reaction Completion: The temperature is then raised to 45 °C and the reaction is aged until completion is confirmed by in-process controls (e.g., HPLC).

-

Work-up and Isolation:

-

The reactor is depressurized and flushed with nitrogen.

-

The reaction mixture is filtered to remove the Pd/C catalyst. The filter cake is washed with additional methanol (approx. 5 kg/kg ) to ensure complete product recovery.

-

The combined filtrates are concentrated by vacuum distillation.

-

Water is added, and the mixture is heated to 70 °C. A brine solution (25 wt%) is added, and the slurry is agitated for 6 hours to induce crystallization.

-

The mixture is cooled to 0 °C and aged for an additional 6 hours to maximize crystal growth.

-

The product is isolated by filtration, washed with pre-cooled brine, and dried under vacuum at 45 °C.

-

This robust procedure consistently delivers the target this compound in high purity and yield.

The Linchpin Reaction: Buchwald-Hartwig C-N Coupling

With the key aniline intermediate in hand, the next strategic step is its coupling to the core pyridazine heterocycle. The commercial process employs a highly optimized, palladium-catalyzed Buchwald-Hartwig amination.[6][8][9] This reaction is a testament to modern process chemistry, enabling the formation of a sterically hindered C(aryl)-N bond in high yield on a multi-hundred mole scale.

The "Dual-Base" Buchwald-Hartwig System

A significant innovation in the Deucravacitinib synthesis was the development of a "dual-base" system (K₂CO₃ and DBU) for the Buchwald-Hartwig coupling.[6][14] This approach proved superior to single-base systems, offering enhanced robustness and scalability. The combination of a weaker inorganic base (K₂CO₃) and a stronger, non-nucleophilic organic base (DBU) likely serves multiple functions: maintaining an optimal pH range to prevent substrate/product degradation, ensuring the palladium catalyst remains in its active state, and facilitating the deprotonation of the aniline nucleophile without promoting side reactions.

Caption: The pivotal Buchwald-Hartwig C-N coupling reaction.

Summary of Key Process Parameters

The following table summarizes the optimized conditions for the key transformations in the commercial synthesis of Deucravacitinib involving the title intermediate.

| Step | Key Reagents & Catalysts | Solvent(s) | Temperature | Duration | Yield |

| Nitro Group Reduction | 10% Pd/C, H₂, NaHCO₃ | Methanol | 20 °C → 45 °C | ~12 h | 81% |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, SL-J009 Ligand, K₂CO₃, DBU | MeCN–PhMe | 70 °C | ~18 h | 94% |

Data synthesized from published commercial process development reports.[6]

Conclusion

The synthesis of Deucravacitinib is a showcase of modern pharmaceutical process development. The intermediate, this compound, is not just a building block but a cornerstone of the molecule's design and function. The development of a highly regioselective triazole formation and a robust, scalable "dual-base" Buchwald-Hartwig amination were critical innovations. These advancements in synthetic chemistry enabled the efficient and cost-effective manufacturing of a novel, life-changing therapy for patients with severe autoimmune diseases, underscoring the profound impact of process chemistry on drug accessibility and success.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 5. TYK2 inhibitor deucravacitinib shows impressive long-term response in psoriasis - Medical Conferences [conferences.medicom-publishers.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. data.epo.org [data.epo.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of Promising Off-Label Use of Deucravacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CAS No. 1609394-10-6, Deucravacitinib intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]

- 16. This compound | 1609394-10-6 [chemicalbook.com]

Mechanism of action of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline intermediates

An In-Depth Technical Guide on the Significance and Mechanistic Context of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Foreword: From Intermediate to Innovator Drug

In modern drug discovery, the journey from a simple chemical building block to a life-saving therapeutic is one of precision, ingenuity, and a deep understanding of molecular interactions. The compound this compound is not a therapeutic agent in itself, but rather a critical precursor—an advanced intermediate—in the synthesis of Savolitinib (also known as Volitinib, AZD6094, or HMPL-504). Therefore, to understand the "mechanism of action" associated with this intermediate, we must look to the molecule it is destined to become: Savolitinib, a potent and highly selective inhibitor of the MET tyrosine kinase, a key oncogenic driver in several human cancers.

This guide will elucidate the mechanism of action of Savolitinib, contextualizing the importance of its synthetic pathway, which hinges on the unique structure of the this compound intermediate. We will explore the MET signaling pathway, the molecular basis of Savolitinib's inhibitory action, and the experimental protocols used to validate its mechanism from the laboratory bench to clinical application.

Part 1: The MET Signaling Axis: A Critical Oncogenic Pathway

The MET receptor tyrosine kinase, also known as c-MET or hepatocyte growth factor (HGF) receptor, is a transmembrane protein essential for embryonic development, wound healing, and tissue regeneration. However, its aberrant activation is a well-documented driver of tumor growth, invasion, and metastasis.

1.1. Canonical Activation:

Under normal physiological conditions, the binding of HGF to the extracellular domain of MET induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling adaptors, leading to the activation of critical cellular pathways:

-

PI3K/AKT Pathway: Promotes cell survival, proliferation, and growth.

-

RAS/MAPK Pathway: Drives cell proliferation and differentiation.

-

STAT3 Pathway: Involved in cell survival and inflammation.

-

SRC/FAK Pathway: Regulates cell motility and invasion.

1.2. Dysregulation in Cancer:

In oncology, the MET pathway can become constitutively active through several mechanisms:

-

MET Gene Amplification: An increased number of copies of the MET gene leads to massive overexpression of the receptor, resulting in ligand-independent activation. This is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and gastric cancer.

-

Activating Mutations: Point mutations, particularly in the kinase domain or juxtamembrane domain, can lock the receptor in a permanently "on" state.

-

HGF Overexpression: The tumor microenvironment can produce excessive amounts of HGF, leading to sustained and potent MET activation.

This uncontrolled signaling cascade endows cancer cells with aggressive capabilities, including uncontrolled proliferation, resistance to apoptosis, and the ability to metastasize to distant organs.

Caption: The MET signaling pathway and the inhibitory action of Savolitinib.

Part 2: Molecular Mechanism of Action of Savolitinib

Savolitinib is a Type Ib ATP-competitive inhibitor, meaning it specifically targets the active conformation of the MET kinase domain and competes with adenosine triphosphate (ATP) for its binding pocket. The structural features derived from the this compound intermediate are crucial for achieving this high degree of selectivity and potency.

2.1. ATP-Competitive Inhibition:

The kinase domain of MET contains a highly conserved pocket where ATP binds. The energy released from ATP hydrolysis is used to transfer a phosphate group to tyrosine residues, initiating the downstream signaling cascade. Savolitinib is designed to fit snugly into this pocket, preventing ATP from binding. By occupying this site, Savolitinib effectively blocks the autophosphorylation of MET, thereby silencing all downstream signal transduction.

2.2. Cellular Consequences:

By inhibiting MET phosphorylation, Savolitinib leads to:

-

Inhibition of Proliferation: Halts the uncontrolled cell division driven by the RAS/MAPK pathway.

-

Induction of Apoptosis: Blocks the pro-survival signals from the PI3K/AKT pathway, making cancer cells susceptible to programmed cell death.

-

Reduction of Motility and Invasion: Suppresses the signaling pathways responsible for the metastatic phenotype.

These effects are most pronounced in tumors that are "addicted" to the MET signal, such as those with MET gene amplification or specific exon 14 skipping mutations.

Part 3: Experimental Validation Protocols

The mechanism of action of a targeted therapy like Savolitinib is confirmed through a tiered system of experiments, moving from the molecular level to a whole-organism context.

3.1. Protocol 1: In Vitro Kinase Assay (Biochemical Validation)

-

Objective: To determine the direct inhibitory activity and potency (IC50) of Savolitinib against the isolated MET kinase domain.

-

Principle: A recombinant MET kinase enzyme is incubated with a model substrate and ATP. The rate of substrate phosphorylation is measured. The experiment is repeated with varying concentrations of Savolitinib to determine the concentration at which the enzyme's activity is reduced by 50%.

-

Methodology:

-

Plate Preparation: Add recombinant human MET kinase to the wells of a microtiter plate.

-

Compound Addition: Add Savolitinib across a range of concentrations (e.g., 10 µM to 0.1 nM) in a serial dilution format. Include a DMSO-only control (vehicle).

-

Initiation: Add a mixture of a specific peptide substrate and ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal (often luminescence or fluorescence) is proportional to kinase activity.

-

Data Analysis: Plot the signal against the logarithm of Savolitinib concentration. Fit the data to a dose-response curve to calculate the IC50 value.

-

-

Trustworthiness: This cell-free assay isolates the drug-target interaction, confirming that Savolitinib directly inhibits the MET enzyme without the complexity of cellular uptake or off-target effects.

3.2. Protocol 2: Western Blot for Phospho-MET (Cellular Target Engagement)

-

Objective: To confirm that Savolitinib inhibits MET phosphorylation and downstream signaling in living cancer cells.

-

Principle: Western blotting uses antibodies to detect specific proteins. By using antibodies that recognize only the phosphorylated form of MET (p-MET) and total MET, one can visualize the drug's effect on the receptor's activation state.

-

Methodology:

-

Cell Culture: Plate MET-dependent cancer cells (e.g., EBC-1 or Hs746T) and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of Savolitinib for a set time (e.g., 2 hours).

-

Lysis: Harvest the cells and lyse them to release cellular proteins.

-

Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p-MET, total MET, p-AKT, total AKT, and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

-

Causality: A dose-dependent decrease in the p-MET signal, without a change in total MET, provides direct evidence that Savolitinib engages and inhibits its target in a cellular environment. The corresponding decrease in p-AKT confirms the downstream pathway blockade.

Caption: Experimental workflow for Western blot analysis of p-MET inhibition.

3.3. Data Summary

The expected quantitative results from these validation assays can be summarized as follows:

| Assay Type | Cell Line / Enzyme | Metric | Expected Result with Savolitinib |

| Biochemical Kinase Assay | Recombinant MET | IC50 | < 5 nM |

| Phospho-MET Assay | EBC-1 (MET amplified) | IC50 | 5-15 nM |

| Cell Proliferation Assay | EBC-1 (MET amplified) | GI50 | 5-20 nM |